molecular formula C13H15N3O B6198955 8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2375204-84-3

8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

货号: B6198955
CAS 编号: 2375204-84-3
分子量: 229.3
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8-cyclopentyl-5-methyl-7H, 8H-pyrido[2,3-d]pyrimidin-7-one (CPPM) is a promising compound that has been studied for its potential applications in scientific research and drug development. CPPM is a heterocyclic compound, containing both a pyridine and a pyrimidine ring, and is a member of the pyrido[2,3-d]pyrimidine family. CPPM has attracted the attention of researchers due to its potential to act as an antagonist of the muscarinic acetylcholine receptor (mAChR). CPPM has been studied for its potential use in the treatment of various diseases, such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.

科学研究应用

8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one has been studied for its potential application in scientific research. This compound has been used as a tool to investigate the structure and function of the muscarinic acetylcholine receptor (mAChR). This compound has also been used to study the interaction between mAChR and other G-protein coupled receptors (GPCRs). In addition, this compound has been used to study the structure and function of other GPCRs, such as the serotonin receptor and the dopamine receptor. This compound has also been used to study the structure and function of ion channels, such as the potassium channel.

作用机制

8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one acts as an antagonist of the muscarinic acetylcholine receptor (mAChR). This compound binds to the mAChR and blocks the binding of acetylcholine, which is the natural ligand for the mAChR. By blocking the binding of acetylcholine, this compound prevents the mAChR from activating and transmitting signals to the cells.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in the treatment of a variety of diseases. This compound has been studied for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and schizophrenia. This compound has also been studied for its potential use in the treatment of depression, anxiety, and substance abuse. In addition, this compound has been studied for its potential use in the treatment of pain, inflammation, and cancer.

实验室实验的优点和局限性

8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one has several advantages and limitations for use in laboratory experiments. One advantage of using this compound is that it is a highly selective antagonist of the mAChR, which allows researchers to study the structure and function of the mAChR without interference from other receptors. Another advantage of using this compound is that it is relatively stable and can be stored for long periods of time without significant degradation. One limitation of using this compound is that it is not water soluble, which can make it difficult to use in certain experiments. Another limitation of using this compound is that it is not a very potent antagonist of the mAChR, which can limit its usefulness in some experiments.

未来方向

The potential applications of 8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one are still being explored. Future research could focus on developing more potent antagonists of the mAChR that can be used in laboratory experiments. Future research could also focus on developing more selective antagonists of the mAChR that can be used in the treatment of various diseases. In addition, future research could focus on developing more water-soluble derivatives of this compound that can be used in laboratory experiments. Finally, future research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.

合成方法

8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one can be synthesized via a number of methods, including the Strecker synthesis, the Heck reaction, and the Suzuki-Miyaura cross-coupling reaction. In the Strecker synthesis, this compound is synthesized from the reaction of an aldehyde, an amino acid, and a cyclopentyl bromide. In the Heck reaction, this compound is synthesized from the reaction of an alkyne, an aryl halide, and a base. In the Suzuki-Miyaura cross-coupling reaction, this compound is synthesized from the reaction of an aryl halide and an alkyne.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves the condensation of 2-amino-4-cyclopentyl-5-methylpyrido[2,3-d]pyrimidine with ethyl acetoacetate followed by cyclization and subsequent hydrolysis.", "Starting Materials": [ "2-amino-4-cyclopentyl-5-methylpyrido[2,3-d]pyrimidine", "ethyl acetoacetate", "sodium ethoxide", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-cyclopentyl-5-methylpyrido[2,3-d]pyrimidine in ethanol and add ethyl acetoacetate and sodium ethoxide. Stir the mixture at room temperature for several hours.", "Step 2: Add water to the reaction mixture and acidify with hydrochloric acid. Extract the product with ethyl acetate.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 4: Purify the crude product by recrystallization from ethanol to obtain 8-cyclopentyl-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one." ] }

2375204-84-3

分子式

C13H15N3O

分子量

229.3

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。